

Application Notes and Protocols: Methyl 3-formyl-4-nitrobenzoate in Organic Synthesis

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Compound of Interest

Compound Name: **Methyl 3-formyl-4-nitrobenzoate**

Cat. No.: **B127592**

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of **Methyl 3-formyl-4-nitrobenzoate** in various organic synthesis reactions. This versatile building block, featuring an aldehyde, a nitro group, and a methyl ester on an aromatic ring, serves as a valuable precursor for the synthesis of a wide range of complex organic molecules, including heterocycles and pharmacologically active compounds.

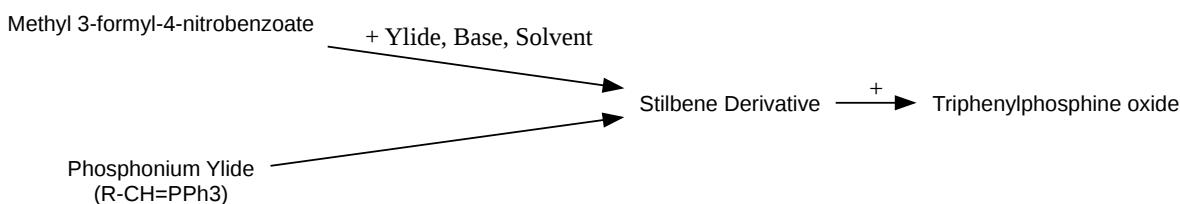
Compound Profile:

Property	Value
IUPAC Name	Methyl 3-formyl-4-nitrobenzoate
CAS Number	148625-35-8
Molecular Formula	C ₉ H ₇ NO ₅ [1]
Molecular Weight	209.16 g/mol
Appearance	Solid
Melting Point	72-76 °C
SMILES	COC(=O)c1cc(c(cc1)C=O)--INVALID-LINK--[O-] [1]
InChI	InChI=1S/C9H7NO5/c1-15-9(12)6-2-3-8(10(13)14)7(4-6)5-11/h2-5H,1H3

Wittig Reaction for Stilbene Synthesis

The aldehyde functionality of **Methyl 3-formyl-4-nitrobenzoate** readily undergoes Wittig olefination to produce stilbene derivatives. These compounds are important precursors for various dyes, pharmaceuticals, and materials. The Wittig reaction is a highly reliable method for forming carbon-carbon double bonds.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Reaction Scheme:



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Caption: General scheme of the Wittig reaction with **Methyl 3-formyl-4-nitrobenzoate**.

Experimental Protocol:

This protocol is adapted from general Wittig reaction procedures and tailored for **Methyl 3-formyl-4-nitrobenzoate**.

Materials:

- **Methyl 3-formyl-4-nitrobenzoate**
- Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt)
- Sodium hydride (NaH) or other strong base
- Anhydrous Tetrahydrofuran (THF)
- Ethyl acetate
- Hexane
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 eq.) portion-wise at 0 °C.
- Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide.
- Cool the reaction mixture back to 0 °C and add a solution of **Methyl 3-formyl-4-nitrobenzoate** (1.0 eq.) in anhydrous THF dropwise.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

- Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired stilbene derivative.

Quantitative Data (Hypothetical):

Reactant (Phosphonium Salt)	Product	Yield (%)
Benzyltriphenylphosphonium chloride	Methyl 4-nitro-3-(2-phenylvinyl)benzoate	85-95
(4-Methoxybenzyl)triphenylphosphonium chloride	Methyl 3-(2-(4-methoxyphenyl)vinyl)-4-nitrobenzoate	80-90

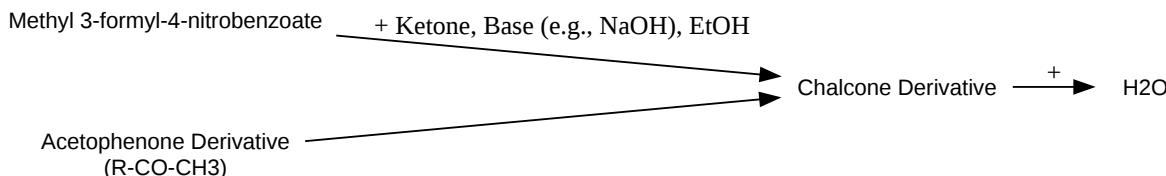
Aldol Condensation for Chalcone Synthesis

Methyl 3-formyl-4-nitrobenzoate can react with acetophenones or other enolizable ketones in

a Claisen-Schmidt condensation (a type of aldol condensation) to form chalcones.^{[5][6][7]}

Chalcones are precursors to flavonoids and exhibit a wide range of biological activities.

Reaction Scheme:



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Caption: General scheme of the Aldol condensation to form chalcones.

Experimental Protocol:

This protocol is based on a known procedure for the synthesis of 3-nitrochalcone and has been adapted for **Methyl 3-formyl-4-nitrobenzoate**.^[8]

Materials:

- **Methyl 3-formyl-4-nitrobenzoate**
- Acetophenone (or a substituted acetophenone)
- Ethanol (95%)
- Sodium hydroxide (NaOH) solution (e.g., 10 M)
- Ice-cold water
- Hydrochloric acid (HCl, dilute)

Procedure:

- Dissolve **Methyl 3-formyl-4-nitrobenzoate** (1.0 eq.) and the acetophenone derivative (1.0 eq.) in ethanol in a flask with stirring.
- Slowly add the sodium hydroxide solution dropwise to the stirred mixture.
- Continue stirring at room temperature for 2-4 hours. The formation of a precipitate indicates product formation.
- Pour the reaction mixture into ice-cold water and acidify with dilute HCl to neutralize the excess base.
- Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Quantitative Data (Hypothetical):

Reactant (Ketone)	Product	Yield (%)
Acetophenone	Methyl 3-(3-oxo-3-phenylprop-1-en-1-yl)-4-nitrobenzoate	80-90
4'-Methoxyacetophenone	Methyl 3-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)-4-nitrobenzoate	75-85

Reductive Amination for Amine Synthesis

The aldehyde group of **Methyl 3-formyl-4-nitrobenzoate** can be converted to an amine via reductive amination. This reaction is a cornerstone for the synthesis of a vast array of primary, secondary, and tertiary amines, which are prevalent in pharmaceuticals and agrochemicals.[9][10][11]

Workflow Diagram:



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Caption: Workflow for the reductive amination of **Methyl 3-formyl-4-nitrobenzoate**.

Experimental Protocol:

This is a general protocol for reductive amination that can be applied to **Methyl 3-formyl-4-nitrobenzoate**.

Materials:

- **Methyl 3-formyl-4-nitrobenzoate**
- Primary or secondary amine (e.g., benzylamine)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Acetic acid (optional, as a catalyst)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of **Methyl 3-formyl-4-nitrobenzoate** (1.0 eq.) and the amine (1.1 eq.) in DCM, add a catalytic amount of acetic acid (optional).
- Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
- Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
- Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
- Quench the reaction with saturated aqueous NaHCO_3 solution.
- Separate the layers and extract the aqueous layer with DCM (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired amine.

Quantitative Data (Hypothetical):

Reactant (Amine)	Product	Yield (%)
Benzylamine	Methyl 3-((benzylamino)methyl)-4-nitrobenzoate	70-85
Morpholine	Methyl 3-((morpholinomethyl)-4-nitrobenzoate	75-90

These protocols provide a foundation for the utilization of **Methyl 3-formyl-4-nitrobenzoate** in organic synthesis. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired outcomes. As with all chemical reactions, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.

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